molecular formula C19H16N6O B12215179 7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B12215179
M. Wt: 344.4 g/mol
InChI Key: JGUPWRSDJUECAP-UHFFFAOYSA-N
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Description

7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridine derivatives, and triazole precursors. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methyl and phenyl groups via nucleophilic or electrophilic substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation of carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, solvent choice, and catalyst selection. Scale-up processes may also involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biology, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes, receptors, and nucleic acids are of particular interest.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound may find applications in the development of new materials, catalysts, and chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:

    Inhibition: Blocking the activity of enzymes or receptors.

    Activation: Enhancing the activity of enzymes or receptors.

    Binding: Interacting with nucleic acids or other biomolecules to modulate their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidines with different substituents. Examples include:

  • 7-methyl-N-(2-chlorophenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-methyl-N-(2-methoxyphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity, selectivity, and stability compared to similar compounds.

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

7-methyl-N-(2-methylphenyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H16N6O/c1-12-6-3-4-8-16(12)22-18(26)15-11-21-19-23-17(24-25(19)13(15)2)14-7-5-9-20-10-14/h3-11H,1-2H3,(H,22,26)

InChI Key

JGUPWRSDJUECAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N3C(=NC(=N3)C4=CN=CC=C4)N=C2)C

Origin of Product

United States

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